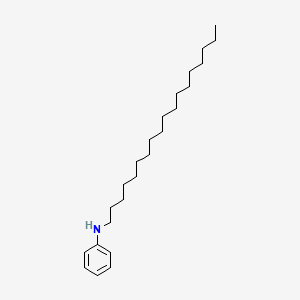
N-Octadecylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octadecylaniline: is an organic compound with the chemical formula C24H43N . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an octadecyl group. This compound is known for its applications in various fields, including materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: N-Octadecylaniline can be synthesized through the N-alkylation reaction of aniline with octadecyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified through recrystallization or distillation .
化学反应分析
Types of Reactions: N-Octadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Parent aniline.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
N-Octadecylaniline has a wide range of applications in scientific research:
Materials Science: It is used in the fabrication of Langmuir-Blodgett films, which are important in the study of molecular electronics and surface chemistry.
Chemistry: It serves as an intermediate in the synthesis of dyes and other organic compounds.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as bioactive molecules.
作用机制
The mechanism of action of N-Octadecylaniline involves its interaction with various molecular targets. In materials science, it forms organized molecular layers through van der Waals interactions and hydrogen bonding. In biological systems, its derivatives may interact with cellular membranes, influencing membrane fluidity and permeability .
相似化合物的比较
N-Dodecylaniline: Similar structure but with a shorter alkyl chain.
N-Hexadecylaniline: Similar structure with a slightly shorter alkyl chain.
N-Octylamine: An amine with a shorter alkyl chain and different properties.
Uniqueness: N-Octadecylaniline is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to form stable molecular layers, making it valuable in materials science and industrial applications .
生物活性
N-Octadecylaniline is a long-chain aliphatic amine that has gained attention for its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications in biological systems.
Synthesis of this compound
This compound can be synthesized through several methods, including alkylation reactions. One common approach involves the reaction of aniline with octadecanoyl chloride or octadecanol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) . This synthesis route allows for the production of a variety of N-alkylated anilines, which exhibit distinct physical and chemical properties.
Properties and Characterization
The compound is characterized by its hydrophobic nature due to the long alkyl chain, which influences its solubility and interaction with biological membranes. Its electrochemical properties have been studied extensively, revealing significant conductivity when polymerized into poly(this compound) . Table 1 summarizes key physical properties of this compound.
| Property | Value |
|---|---|
| Molecular Weight | 281.46 g/mol |
| Melting Point | 59-63 °C |
| Solubility | Insoluble in water |
| Conductivity (polymers) | High |
Cellular Interactions
This compound and its derivatives have shown promising results in various biological assays. Studies indicate that it exhibits low cytotoxicity towards human endothelial cells, making it a candidate for biomedical applications such as drug delivery systems and tissue engineering . The hydrophobic nature facilitates interactions with lipid membranes, potentially enhancing drug solubility and bioavailability.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The long hydrophobic chain disrupts bacterial membranes, leading to cell lysis. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria .
Case Studies
- Polymer Applications : A study investigated the use of poly(this compound) in creating conductive films for sensor applications. The films exhibited excellent electrochemical performance, suggesting potential use in biosensors for detecting biomolecules .
- Nanoparticle Interaction : Another research focused on the interaction of this compound with gold nanoparticles. The modified nanoparticles displayed enhanced biocompatibility and were effective in targeting cancer cells in vitro, demonstrating the compound's potential role in targeted drug delivery systems .
- Environmental Applications : this compound has also been studied for its ability to adsorb pollutants from water sources. Its hydrophobic properties allow it to effectively bind to organic contaminants, making it a potential agent for environmental remediation .
属性
CAS 编号 |
25417-58-7 |
|---|---|
分子式 |
C24H43N |
分子量 |
345.6 g/mol |
IUPAC 名称 |
N-octadecylaniline |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h17-19,21-22,25H,2-16,20,23H2,1H3 |
InChI 键 |
UEKWTIYPDJLSKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















